molecular formula C6H5FO4S2 B2723109 Methyl 4-(fluorosulfonyl)thiophene-2-carboxylate CAS No. 1936676-11-7

Methyl 4-(fluorosulfonyl)thiophene-2-carboxylate

Cat. No.: B2723109
CAS No.: 1936676-11-7
M. Wt: 224.22
InChI Key: YVRNJRURGNQJTE-UHFFFAOYSA-N
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Description

Methyl 4-(fluorosulfonyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C6H5FO4S2 and a molecular weight of 224.23 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a fluorosulfonyl group attached to the thiophene ring

Preparation Methods

One common method is the reaction of thiophene-2-carboxylic acid with fluorosulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions and yields the desired product after purification.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Methyl 4-(fluorosulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(fluorosulfonyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(fluorosulfonyl)thiophene-2-carboxylate is not well-studied. its derivatives may interact with various molecular targets, such as enzymes or receptors, through the fluorosulfonyl group. This interaction can modulate the activity of these targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Methyl 4-(fluorosulfonyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

Properties

IUPAC Name

methyl 4-fluorosulfonylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO4S2/c1-11-6(8)5-2-4(3-12-5)13(7,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRNJRURGNQJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936676-11-7
Record name methyl 4-(fluorosulfonyl)thiophene-2-carboxylate
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